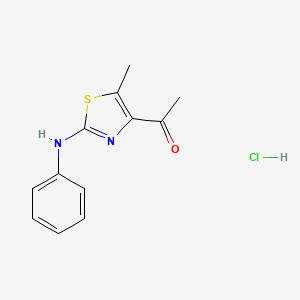

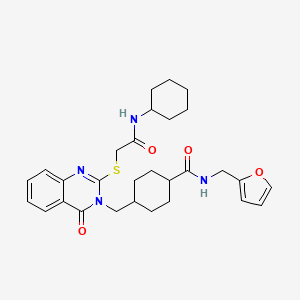

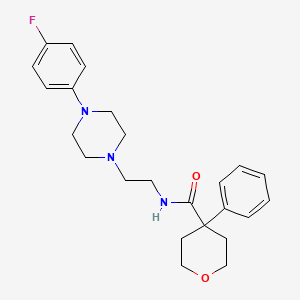

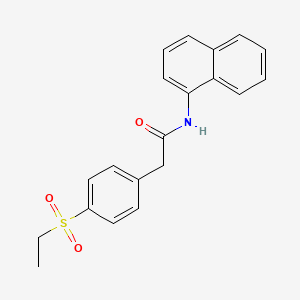

![molecular formula C23H22ClN5OS B2469327 7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-53-7](/img/structure/B2469327.png)

7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazolinones and pyrido[1,2-a]pyrimidin-4-ones are classes of compounds that have been studied for their potential biological activities . They are often synthesized through reactions involving aminobenzamides and thiols .

Synthesis Analysis

An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of these compounds is typically elucidated from FTIR, 1H, and 13C NMR, and mass spectra .Chemical Reactions Analysis

In terms of chemical reactions, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) .Aplicaciones Científicas De Investigación

Synthesis Techniques

Research demonstrates various synthesis techniques for compounds structurally related to 7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one. For instance, Bryan Li et al. (2013) explored the synthesis of quinazolin-4(3H)-ones, highlighting the amidine arylation method applicable for the syntheses of such compounds (Li et al., 2013). Additionally, transformations of ortho-methoxyaryl(hetaryl)carboxamides into quinazolin-4-one and pyrido[2,3-d]pyrimidin-4-one derivatives were studied by O. Ryabova et al. (2005), contributing to the understanding of the cyclization processes in these compounds (Ryabova et al., 2005).

Anti-Inflammatory and Antimicrobial Activities

The compound and its derivatives have been explored for their anti-inflammatory and antimicrobial activities. For example, Ashok Kumar et al. (2009) synthesized newer quinazolin-4-one derivatives, including compounds structurally similar to the compound , exhibiting significant anti-inflammatory activity (Kumar et al., 2009). Moreover, A. El-Gazzar et al. (2008) focused on synthesizing derivatives that showed preliminary antimicrobial activity, highlighting the potential of such compounds in combating bacterial and fungal infections (El-Gazzar et al., 2008).

Anticancer Properties

The structural derivatives of this compound have been investigated for their potential anticancer properties. M. Noolvi and H. Patel (2013) synthesized and evaluated the anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives, indicating the promise of these compounds in cancer treatment (Noolvi & Patel, 2013).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to display a wide range of bioactivities, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities . The specific targets for these activities often include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

It’s known that quinazoline and quinazolinone derivatives interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting the associated biological processes.

Biochemical Pathways

These could include pathways involved in cell division, signal transduction, immune response, and more .

Result of Action

Given the bioactivities displayed by similar compounds, the effects could include inhibition of enzyme activity, disruption of signal transduction, induction of cell death, and more .

Propiedades

IUPAC Name |

7-chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5OS/c24-15-10-11-20-25-17(12-21(30)29(20)13-15)14-31-23-27-19-9-5-4-8-18(19)22(28-23)26-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7,14H2,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVYMIQYHKRDNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2469249.png)

![N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2469250.png)

![4-[(4-Methoxyphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2469255.png)

![N-(2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2469263.png)